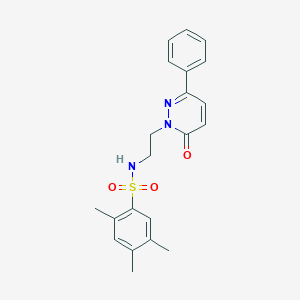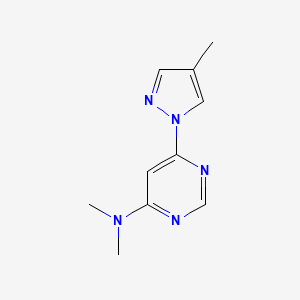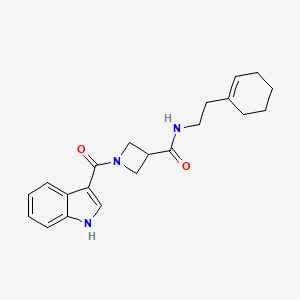
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are used in a variety of applications, including as building blocks in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups, including an indene ring, a quinazoline ring, and a carboxamide group. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Quinazoline derivatives have been synthesized and studied for their chemical reactivities and potential applications in creating novel compounds with significant biological activities. For instance, Aleksandrov et al. (2020) explored the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, demonstrating the versatility of quinazoline derivatives in organic synthesis through electrophilic substitution reactions (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Biological Activities and Applications
Quinazoline derivatives have been evaluated for their biological activities, showing promise in various therapeutic areas. Rahman et al. (2014) synthesized a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) benzene sulfonamide derivatives, which were evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats, highlighting the potential of quinazoline derivatives as multifunctional therapeutic agents (Rahman et al., 2014).
Antiviral and Antimicrobial Properties
Selvam et al. (2007) designed and synthesized novel 2,3-disubstituted quinazolin-4(3H)-ones with potential antiviral activities against a range of viruses, including influenza A and severe acute respiratory syndrome coronavirus, demonstrating the antiviral potential of quinazoline derivatives (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Anticancer Activity
Development of novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides and 3-(2-oxoindolin-3-ylideneamino)-2-substituted quinazolin-4(3H)-ones as CFM-1 analogs by Alafeefy et al. (2015) explored their design, synthesis, and anticancer activity, showcasing the anticancer potential of quinazoline derivatives (Alafeefy, Ashour, Prasad, Sinha, Pathak, Alasmari, Rishi, & Abdel‐Aziz, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the condensation of 2-amino-3-pentanone with 2,3-dihydro-1H-inden-5-carboxylic acid to form the intermediate 2-(1-indanyl)-4-oxo-3-pentanenitrile. This intermediate is then reacted with thiourea to form the corresponding thioamide, which is subsequently cyclized with 2-chloro-4,6-dimethoxy-1,3,5-triazine to form the final product.", "Starting Materials": [ "2-amino-3-pentanone", "2,3-dihydro-1H-inden-5-carboxylic acid", "thiourea", "2-chloro-4,6-dimethoxy-1,3,5-triazine" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-pentanone with 2,3-dihydro-1H-inden-5-carboxylic acid in the presence of a suitable condensing agent to form 2-(1-indanyl)-4-oxo-3-pentanenitrile.", "Step 2: Reaction of 2-(1-indanyl)-4-oxo-3-pentanenitrile with thiourea in the presence of a suitable catalyst to form the corresponding thioamide.", "Step 3: Cyclization of the thioamide with 2-chloro-4,6-dimethoxy-1,3,5-triazine in the presence of a suitable base to form the final product, N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] } | |
CAS-Nummer |
421590-55-8 |
Molekularformel |
C23H25N3O2S |
Molekulargewicht |
407.53 |
IUPAC-Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H25N3O2S/c1-2-3-4-12-26-22(28)19-11-9-17(14-20(19)25-23(26)29)21(27)24-18-10-8-15-6-5-7-16(15)13-18/h8-11,13-14H,2-7,12H2,1H3,(H,24,27)(H,25,29) |
InChI-Schlüssel |
VTECBEVIXHLCGP-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCC4)C=C3)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)
![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanamide](/img/structure/B2553098.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-{4-[(2-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2553103.png)
![Diethyl 2-[(3,5-dichloroanilino)methylene]malonate](/img/structure/B2553104.png)
![1-ethyl-6-fluoro-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2553105.png)


![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)
![Methyl 3-({2-[(2-{[2-(2-naphthyloxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2553110.png)
![N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2553112.png)
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2553113.png)
